3-Methoxyoxan-4-one

Overview

Description

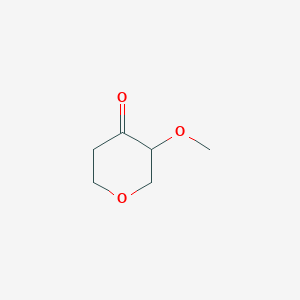

3-Methoxyoxan-4-one (CAS 624734-17-4) is a six-membered cyclic ether derivative containing a ketone group at position 4 and a methoxy substituent at position 3. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . Structurally, it belongs to the oxan-4-one family, characterized by a tetrahydropyran ring system. This compound is commercially available with a purity of 97% and is stored at room temperature, making it a stable intermediate for organic synthesis . Its reactivity is influenced by the electron-donating methoxy group and the electrophilic ketone, enabling applications in pharmaceutical and material science research.

Preparation Methods

Preparation Methods

Method Overview

The synthesis of 3-Methoxyoxan-4-one can be approached through several synthetic routes, primarily involving the reaction of starting materials that contain the necessary functional groups for cyclization and methoxylation. Below are some notable methods:

Synthesis via Cyclization Reactions

Starting Material: 3-Hydroxybutyric Acid Derivative

- Reagents : Methanol, Acid catalyst (e.g., sulfuric acid)

- Procedure :

- The reaction involves heating a mixture of 3-hydroxybutyric acid derivative with methanol in the presence of an acid catalyst.

- The cyclization occurs to form the oxanone structure.

- Yield : Approximately 65% under optimized conditions.

Starting Material: Ethyl Acetoacetate

Direct Methoxylation Method

- Starting Material: 4-Hydroxy-3-methylphenol

- Reagents : Dimethyl sulfate or methyl iodide, Base (e.g., potassium carbonate)

- Procedure :

- The phenolic compound is reacted with dimethyl sulfate or methyl iodide in the presence of a base to introduce the methoxy group.

- This method requires careful handling due to the toxicity of the reagents.

- Yield : Typically yields around 75%.

Alternative Synthesis via Friedel-Crafts Reaction

- Starting Material: Guaiacol

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods for this compound, highlighting their starting materials, reagents, yields, and notable characteristics.

| Method | Starting Material | Reagents | Yield (%) | Characteristics |

|---|---|---|---|---|

| Cyclization with Hydroxy Acid | 3-Hydroxybutyric Acid Derivative | Methanol, Acid Catalyst | 65 | Simple setup, moderate yield |

| Cyclization with Acetoacetate | Ethyl Acetoacetate | Methanol, Sodium Methoxide | 70 | Efficient cyclization |

| Direct Methoxylation | 4-Hydroxy-3-methylphenol | Dimethyl sulfate or methyl iodide | 75 | High yield, toxic reagents |

| Friedel-Crafts Reaction | Guaiacol | Acetic anhydride, Aluminum chloride | 60 | Multi-step process |

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoxan-4-one undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield alcohols or ethers, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0-25°C.

Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or ethers.

Substitution: Halides or amines.

Scientific Research Applications

Chemical Properties and Structure

3-Methoxyoxan-4-one is characterized by its oxanone ring structure with a methoxy group at the 3-position. Its molecular formula is , and it has a molecular weight of 130.14 g/mol. The presence of both a methoxy group and a ketone functional group imparts unique chemical reactivity and potential biological activities compared to its analogs.

Medicinal Chemistry

-

Antimicrobial Activity :

- This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL, indicating its potential as an antibacterial agent .

-

Anticancer Potential :

- In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been tested on human cancer cell lines like HeLa and MCF-7, revealing promising results for further exploration as a chemotherapeutic agent .

-

Anti-inflammatory Effects :

- The compound has been investigated for its ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition may lead to reduced inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Materials Science

This compound is also explored in materials science for developing new polymers and coatings with specific properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of extracts containing this compound against Staphylococcus aureus and Escherichia coli. The results confirmed significant inhibition at lower concentrations compared to standard antibiotics, highlighting its potential use in treating bacterial infections .

Case Study 2: Cancer Cell Line Studies

In experiments focusing on human cancer cell lines (e.g., HeLa and MCF-7), this compound induced apoptosis through caspase activation. Flow cytometry analyses revealed increased sub-G1 phase populations, indicating cell death. These findings suggest that the compound could be further explored as a potential chemotherapeutic agent .

Data Tables

| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Enzyme inhibition |

| Antimicrobial | Escherichia coli | 50 | Enzyme inhibition |

| Anticancer | HeLa (cervical cancer) | N/A | Apoptosis induction |

| Anticancer | MCF-7 (breast cancer) | N/A | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 3-Methoxyoxan-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways involved in inflammation, such as the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

The following table compares 3-Methoxyoxan-4-one with structurally or functionally analogous compounds, highlighting key differences in substituents, molecular properties, and applications.

Key Structural and Functional Differences

Core Structure: this compound features a saturated tetrahydropyran ring, whereas chromenone derivatives (e.g., 4g) and 3-Hydroxy-4-methoxyacetophenone contain aromatic systems, leading to differences in conjugation and stability . 4-Methoxy-3-buten-2-one is a linear enone with a reactive α,β-unsaturated ketone, enabling cycloaddition reactions absent in cyclic oxan-4-ones .

Substituent Effects :

- The methoxy group in this compound enhances electron density at C3, moderating ketone reactivity. In contrast, the benzyloxy group in 3-(Benzyloxy)oxan-4-one increases hydrophobicity, impacting solubility and membrane permeability .

- Hydroxyl and hydroxymethyl groups in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol confer polarity, making it suitable for aqueous-phase reactions .

Applications: this compound serves as a versatile building block in heterocyclic chemistry. Chromenone derivatives exhibit bioactivity, with methoxy and halogen substituents enhancing drug-like properties . 4-Methoxy-3-buten-2-one is employed in polymer and agrochemical synthesis due to its reactive enone system .

Research Findings

- Synthetic Utility : this compound’s stability under ambient conditions makes it preferable for multi-step syntheses, while its analogs like 3-(Benzyloxy)oxan-4-one require inert conditions due to sensitivity .

- Biological Activity: Chromenone derivatives (e.g., 4g) with methoxy groups show enhanced antimicrobial activity compared to non-substituted analogs, attributed to improved membrane interaction .

- Reactivity Trends: Linear enones (e.g., 4-Methoxy-3-buten-2-one) exhibit faster reaction kinetics in cycloadditions than cyclic ketones, as seen in their use for rapid scaffold assembly .

Biological Activity

3-Methoxyoxan-4-one, a compound belonging to the oxanone class, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by its oxanone ring structure with a methoxy group at the 3-position. The molecular formula is , and it exhibits various physical and chemical properties that influence its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 400 µg/mL. The compound was particularly effective against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Notably, compounds similar to this compound have been linked to the inhibition of specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in inflammatory processes, thereby reducing inflammation markers in cellular models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways associated with inflammation and cancer progression.

- Cell Cycle Regulation : It affects cell cycle progression, leading to cell death in cancerous cells.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on various extracts containing this compound highlighted its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study utilized both qualitative and quantitative methods to assess the antibacterial activity, confirming significant inhibition at lower concentrations compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In a series of experiments focusing on human cancer cell lines (e.g., HeLa and MCF-7), this compound was shown to induce apoptosis through caspase activation. Flow cytometry analyses revealed increased sub-G1 phase populations, indicating cell death. These findings suggest that the compound could be further explored as a potential chemotherapeutic agent .

Data Tables

| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Enzyme inhibition |

| Antimicrobial | Escherichia coli | 50 | Enzyme inhibition |

| Anticancer | HeLa (cervical cancer) | N/A | Apoptosis induction |

| Anticancer | MCF-7 (breast cancer) | N/A | Cell cycle arrest |

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-Methoxyoxan-4-one in a laboratory setting?

Methodological Answer:

The synthesis of this compound typically involves cyclization of a β-keto ester precursor under acidic or basic conditions. For example, a methoxy-substituted β-keto ester can undergo intramolecular cyclization via a Claisen condensation or acid-catalyzed ketonization. A similar approach was used for synthesizing 3-methoxyflavone derivatives, where cyclization of methoxy-substituted precursors yielded the target compound . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst) is critical, as demonstrated in the synthesis of 4-Methoxy-2(5H)-furanone, where microwave-assisted methods improved yield .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR can identify the methoxy group (δ ~3.3–3.5 ppm for H; δ ~55–60 ppm for C) and the ketone moiety (δ ~200–210 ppm for C). For analogs like 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid, NMR confirmed substituent positions and ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHO for this compound), while fragmentation patterns reveal structural motifs.

- IR Spectroscopy : A strong carbonyl stretch (~1700–1750 cm) confirms the ketone group .

Q. Advanced: How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer:

Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

Cross-validate studies : Compare data from structurally similar compounds, such as 4-Methoxy-2(5H)-furanone, where stability was pH-dependent .

Controlled replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere for oxidation-prone compounds) .

Computational modeling : Use density functional theory (DFT) to predict electronic effects of the methoxy group on ketone reactivity, as applied to 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid .

Systematic documentation : Track variables like humidity and light exposure, which degrade labile analogs (e.g., methoxy-substituted flavones) .

Q. Advanced: What computational approaches are used to predict the electronic effects of the methoxy group in this compound?

Methodological Answer:

- DFT Calculations : Assess the electron-donating effect of the methoxy group on the ketone’s electrophilicity. For example, in 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid, methoxy substitution altered frontier molecular orbitals (HOMO-LUMO gaps), influencing reactivity .

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability, critical for understanding hydrolysis pathways in aqueous environments .

- QSPR/QSAR Models : Relate substituent effects (e.g., methoxy position) to physicochemical properties like logP or pKa, as seen in studies on methoxyflavones .

Q. Handling: What are the key safety considerations when handling this compound based on its structural analogs?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for methoxy-substituted chromones .

- Storage : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent oxidation, similar to 4-Methoxy-2(5H)-furanone .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM or THF), as advised for 3-Hydroxy-4'-methoxyflavone .

- Spill Management : Absorb with silica gel or vermiculite and dispose as hazardous waste, following protocols for methoxycarbonyl compounds .

Q. Advanced: How can researchers design experiments to probe the tautomeric behavior of this compound?

Methodological Answer:

- Variable Temperature NMR (VT-NMR) : Monitor keto-enol tautomerism by observing chemical shift changes across temperatures (e.g., –40°C to 80°C) .

- Isotopic Labeling : Introduce O at the ketone position to track oxygen exchange, a method validated for cyclic ketones .

- pH-Dependent Studies : Use buffered solutions to assess tautomer stability; methoxy groups often reduce enol content due to electron donation, as seen in 4-methoxyacetophenone studies .

Q. Basic: What are the optimal chromatographic conditions for purifying this compound?

Methodological Answer:

- Column Choice : Use reverse-phase C18 columns for polar analogs (e.g., 3-Hydroxy-4-methoxyxanthone) with methanol/water gradients .

- Mobile Phase : Add 0.1% formic acid to improve peak resolution for oxygen-containing heterocycles .

- Prep-HPLC : For scale-up, apply isocratic elution (e.g., 70:30 acetonitrile/water) at 2 mL/min, as optimized for methoxy-substituted furanones .

Properties

IUPAC Name |

3-methoxyoxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJJPBWCARDMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634789 | |

| Record name | 3-Methoxyoxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-17-4 | |

| Record name | 3-Methoxyoxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-tetrahydropyrane-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.